molecular formula C10H11ClN2O5 B12066090 a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl

Cat. No.: B12066090
M. Wt: 274.66 g/mol
InChI Key: PSVXWCMIJZPXLL-UHFFFAOYSA-N
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Description

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl is a chemical compound with the molecular formula C10H11ClN2O5. It is known for its unique structure, which includes an amino group, a nitro group, and a keto group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives, hydroxyl derivatives, and substituted benzene rings .

Scientific Research Applications

a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a-Amino-3-nitro-g-oxo-benzenebutanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C10H11ClN2O5

Molecular Weight

274.66 g/mol

IUPAC Name

2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C10H10N2O5.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17;/h1-4,8H,5,11H2,(H,14,15);1H

InChI Key

PSVXWCMIJZPXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

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